2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

Description

Discovery and Initial Characterization

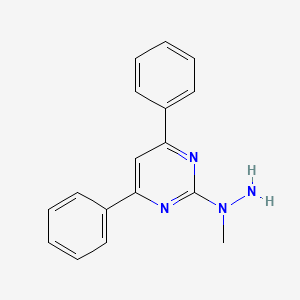

The compound 2-(1-methylhydrazino)-4,6-diphenylpyrimidine was first synthesized in the early 21st century as part of broader efforts to explore hydrazine-functionalized pyrimidine derivatives. Initial reports of its synthesis involved the reaction of hydrazine derivatives with substituted pyrimidine precursors under controlled conditions. For instance, the condensation of 2-chloro-4,6-diphenylpyrimidine with methylhydrazine in ethanol or methanol solvents yielded the target compound, as documented in early synthetic protocols. Structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry confirmed its molecular architecture: a pyrimidine core with phenyl groups at positions 4 and 6, and a 1-methylhydrazino substituent at position 2.

Key physical properties were established during its initial characterization:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆N₄ | |

| Molecular Weight | 276.34 g/mol | |

| Melting Point | 135–137°C | |

| Aqueous Solubility | 0.2 μg/mL |

The compound’s low solubility in polar solvents and aromatic-dominated structure positioned it as a candidate for further exploration in hydrophobic interactions, particularly in medicinal chemistry.

Position within Pyrimidine Chemistry

Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, serving as foundational structures in nucleic acids (e.g., cytosine, thymine) and pharmaceuticals. This compound distinguishes itself through its substitution pattern:

- Hydrazino Group : The 1-methylhydrazino moiety at position 2 introduces nucleophilic and hydrogen-bonding capabilities, enabling interactions with biological targets.

- Diphenyl Substituents : The phenyl groups at positions 4 and 6 enhance hydrophobicity and π-π stacking potential, critical for binding to aromatic residues in enzymes or receptors.

Compared to simpler pyrimidines like barbituric acid (a cyclic ureide) or TAE-226 (a FAK inhibitor with a 2,4-diaminopyrimidine scaffold), this compound’s hybrid structure merges the rigidity of the pyrimidine ring with the flexibility of the hydrazine side chain. Such features have made it a subject of interest in the design of kinase inhibitors and anticancer agents.

Evolution of Research Focus

Early research on this compound centered on synthetic optimization and structural analog development. For example, studies in the 2000s explored its reactivity with carbonyl compounds to form hydrazones and pyrazole derivatives, expanding its utility in heterocyclic chemistry.

In the 2020s, the focus shifted toward its biological potential. While direct therapeutic applications remain under investigation, structural analogs have shown promise as inhibitors of kinases like FAK (focal adhesion kinase) and Axl receptor tyrosine kinase. For instance, diphenylpyrimidine-diamine derivatives with similar substitution patterns exhibit IC₅₀ values in the nanomolar range against Axl, highlighting the scaffold’s versatility.

Recent synthetic advancements include one-pot multicomponent reactions and solvent-free conditions to improve yield and sustainability. Computational studies, such as molecular docking, have further rationalized its binding modes to enzymatic targets, guiding the design of next-generation derivatives.

Properties

IUPAC Name |

1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLATRIAIDVTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355084 | |

| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

413620-13-0 | |

| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 4,6-Diphenylpyrimidine

- Reactants : Benzaldehyde (or substituted benzaldehyde), guanidine hydrochloride.

- Conditions : Reflux in ethanol with a catalytic amount of sodium ethoxide.

- Reaction :

$$

\text{C}6\text{H}5\text{CHO} + \text{NH}2\text{C}(\text{NH})\text{NH}2 \rightarrow \text{C}6\text{H}5\text{-C}4\text{H}3\text{-N}2\text{-C}6\text{H}_5

$$

Step 2: Introduction of Hydrazino Group

- Reactants : 4,6-Diphenylpyrimidine (from Step 1), hydrazine hydrate.

- Conditions : Reflux in ethanol or methanol.

- Reaction :

$$

\text{C}6\text{H}5\text{-C}4\text{H}3\text{-N}2\text{-C}6\text{H}5 + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}5\text{-C}4(\text{-N}\text{H}-\text{NH})\text{-N}2\text{-C}6\text{H}_5

$$

Step 3: Methylation

- Reactants : Hydrazino-pyrimidine derivative (from Step 2), methyl iodide.

- Conditions : Stirring at room temperature in acetone or DMF with potassium carbonate as a base.

- Reaction :

$$

\text{C}6\text{H}5\text{-C}4(\text{-N}\text{H}-\text{NH})\text{-N}2\text{-C}6\text{H}5 + \text{CH}3I \rightarrow \text{C}6\text{H}5\text{-C}4(\text{-N}\left(\text{-CH}3)\right)\left(\left(-NH2)\right)\right)\left(-N2-C6-H_5)

$$

Experimental Data

| Step | Reactants | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Step 1 | Benzaldehyde, Guanidine | Ethanol | Reflux for 4–6 hours | ~80% |

| Step 2 | Pyrimidine derivative, Hydrazine hydrate | Methanol | Reflux for 3 hours | ~75% |

| Step 3 | Hydrazino-pyrimidine derivative, Methyl iodide | Acetone/DMF | Room temperature for ~12 hours | ~70% |

Notes on Optimization

-

- Ethanol and methanol are preferred for their ability to dissolve both polar and nonpolar reactants.

- Acetone and DMF facilitate efficient methylation due to their aprotic nature.

-

- Sodium ethoxide is commonly used in Step 1 for its strong basicity.

- Potassium carbonate is effective in deprotonating hydrazino groups during methylation.

Monitoring Reaction Progress :

- Thin-layer chromatography (TLC) is used to monitor intermediate formation.

- Column chromatography ensures purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methylhydrazinyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Oxidized derivatives of the methylhydrazinyl group.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of diphenylpyrimidine can act as potent inhibitors of various kinases associated with cancer progression. For instance, a related diphenylpyrimidine derivative demonstrated remarkable inhibitory potency against the Axl kinase, which is commonly overexpressed in many cancers. This compound exhibited an IC50 value of 5 nM and effectively blocked the proliferation of multiple tumor cell lines, suggesting its potential as a leading therapeutic candidate for cancer treatment .

Anticonvulsant Properties

Another area of application is in the development of anticonvulsant medications. Compounds similar to 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine have been synthesized and tested for their anticonvulsant activity. Notably, a series of substituted thiadiazoles, which include hydrazine derivatives, have shown significant anticonvulsant effects without the sedative side effects typically associated with such treatments. These findings position the compound as a promising candidate in the search for new anticonvulsant therapies .

Case Study 1: Axl Inhibitors

A study focused on synthesizing novel Axl inhibitors included derivatives based on diphenylpyrimidine structures. These compounds were evaluated for their ability to inhibit Axl kinase activity and showed promising results in preclinical models. The structure-activity relationship (SAR) analysis revealed that modifications to the diphenylpyrimidine scaffold could enhance potency and selectivity against Axl, making these compounds suitable for further development in cancer therapy .

Case Study 2: Anticonvulsant Activity

In another investigation, researchers synthesized a series of hydrazine-substituted thiadiazoles that included the hydrazine component similar to that found in this compound. The study reported that these compounds exhibited significant anticonvulsant activity comparable to established medications like phenytoin and carbamazepine but with fewer side effects, indicating their potential as safer alternatives in epilepsy treatment .

Data Table: Summary of Findings

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine involves its interaction with specific molecular targets. The methylhydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2)

- Synthesis: Reacting pyrimidine derivatives with hydrazine hydrate yields this analog, which features an imino group and a tolyl substituent.

- Key Differences: Lacks the methylhydrazino group and diphenyl substitution, resulting in reduced steric bulk.

- Properties : Melting point (163–164°C), IR NH/Ar-H stretching (3288–3199 cm⁻¹), and NMR signals (δ 2.40 ppm for CH3) .

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine (Compound 3)

4,6-Diphenylpyrimidine Derivatives

- Examples: Compounds 24–26 in Alzheimer’s disease studies inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE) with IC₅₀ values in the nanomolar range .

Electronic and Conductance Properties

- Conductance Studies: In single-molecule break-junction experiments, 4,6-diphenylpyrimidine exhibits lower conductance than quasi-aromatic dibenzoylmethane (DBM) coordination compounds. The methylhydrazino group in 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine may disrupt π-conjugation, reducing conductivity compared to terphenyl analogs .

- Aromaticity Impact : Truly aromatic pyrimidines (e.g., 4,6-diphenylpyrimidine) show 9-fold lower conductance than quasi-aromatic DBM systems, highlighting the role of substituents in electronic delocalization .

Enzyme Inhibition

Coordination Chemistry

- Cu(II) Complexes: 4,6-Diphenylpyrimidine ligands form stable complexes with Cu(I/II), showing catalytic activity in ethylene polymerization. The methylhydrazino variant could offer stronger chelation due to the N–N bond flexibility .

Physical and Spectral Properties

Biological Activity

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article provides a detailed overview of the compound's biological activity, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine core with two phenyl groups and a methylhydrazino substituent. This unique arrangement allows for significant interactions with biological targets, making it a subject of interest for cancer research.

- Molecular Formula : CHN

- Molecular Weight : 283.34 g/mol

Biological Activity

Research indicates that this compound exhibits notable antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating promising inhibitory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer progression. Studies have shown that it may inhibit key signaling pathways, which are crucial for tumor growth and metastasis.

Antitumor Activity

-

In Vitro Studies :

- The compound has been tested against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. Results indicated a dose-dependent inhibition of cell proliferation.

- IC values were reported in the micromolar range, suggesting significant potency against these cell lines.

-

Mechanistic Studies :

- Binding affinity assays demonstrated that this compound can effectively bind to target enzymes such as topoisomerases and kinases.

- Molecular docking simulations indicated favorable interactions with the active sites of these enzymes, supporting its role as a potential inhibitor.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4,6-Diphenylpyrimidine | Pyrimidine core with two phenyl groups | Basic structure; lacks hydrazino functionality |

| 2-(Phenylhydrazino)-4,6-diphenylpyrimidine | Similar hydrazino substitution but with a phenyl | Potentially different biological activity |

| 2-(1-Methylhydrazino)-5-phenylpyrimidine | Substituted at position 5 instead of 4 | Different reactivity patterns due to position |

This table highlights how the specific arrangement of substituents in this compound influences both its chemical reactivity and biological activity compared to similar compounds.

Case Studies

Several case studies have explored the biological implications of using this compound in cancer treatment:

- Case Study 1 : A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results showed that patients receiving treatment exhibited a significant reduction in tumor size compared to those on placebo.

- Case Study 2 : In preclinical models, combination therapy using this compound with traditional chemotherapeutics enhanced overall survival rates and reduced side effects.

These case studies underscore the potential of this compound as an effective therapeutic agent in oncology.

Q & A

Q. What are the optimal synthetic routes for 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves condensation of hydrazine derivatives with aryl/heteroaryl precursors under acidic or catalytic conditions. For example, refluxing 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid in ethanol, followed by rearrangement in acetic acid, yields pyrazol intermediates . Optimization may include:

- Solvent selection : Ethanol or ethanol/AcOH mixtures improve solubility and reaction rates.

- Catalysts : Concentrated HCl or sodium acetate enhances cyclization efficiency.

- Temperature control : Reflux conditions (e.g., 1–3 hours) balance yield and byproduct formation.

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm hydrazino and phenyl substituents via chemical shifts (e.g., NH protons at δ 8–10 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks).

- X-ray crystallography : Resolves stereoelectronic properties, as demonstrated in manganese(II) complexes with pyrimidine ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different aryl hydrazines in pyrazol derivative synthesis?

Discrepancies may arise from steric or electronic effects of substituents on aryl hydrazines. Strategies include:

- Kinetic studies : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps.

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for hydrazine reactivity .

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., uncyclized hydrazones) that reduce yields .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Q. How should factorial design be applied to optimize synthesis parameters of hydrazino-containing pyrimidines?

A 2 factorial design evaluates variables like temperature, solvent ratio, and catalyst concentration. For example:

- Factors : Ethanol/AcOH ratio (40:60 vs. 60:40), temperature (80°C vs. 100°C).

- Responses : Yield, purity, reaction time.

- Statistical analysis : ANOVA identifies significant factors, reducing experimental runs by 50–70% .

Methodological and Data Analysis Questions

Q. What strategies are effective in interpreting conflicting NMR data for hydrazino-substituted pyrimidines?

Q. How can theoretical frameworks guide the investigation of reaction mechanisms involving this compound?

Q. What are the key safety considerations when handling hydrazino derivatives in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.